fmoc-Cysteinol(acm)

Vue d'ensemble

Description

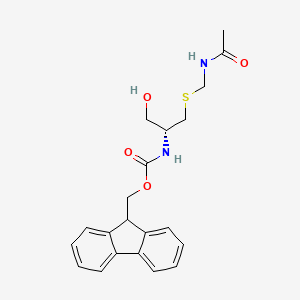

N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine, commonly referred to as fmoc-Cysteinol(acm), is a derivative of the amino acid cysteine. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The fluorenylmethyloxycarbonyl group protects the amino terminus, while the acetamidomethyl group protects the thiol side chain of cysteine .

Mécanisme D'action

Target of Action

Fmoc-Cysteinol(acm) is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that make up peptides and proteins. The compound plays a crucial role in protecting the cysteine thiol group during peptide synthesis .

Mode of Action

Fmoc-Cysteinol(acm) operates by protecting the cysteine thiol group during the synthesis of peptides . The Fmoc (Fluorenylmethyloxycarbonyl) group protects the amino end of the cysteine, while the Acm (acetamidomethyl) group protects the thiol side chain . These protections allow for the successful synthesis of complex peptides without unwanted side reactions .

Biochemical Pathways

The use of Fmoc-Cysteinol(acm) facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The compound’s protective groups enable the controlled formation of peptide bonds, leading to the desired peptide sequence .

Pharmacokinetics

The Acm group is stable to trifluoroacetic acid (TFA), a common reagent in peptide synthesis .

Result of Action

The use of Fmoc-Cysteinol(acm) results in the successful synthesis of complex peptides with precise control over the sequence and structure . After the peptide synthesis is complete, the protective groups can be removed under specific conditions to reveal the functional thiol group of the cysteine .

Action Environment

The action of Fmoc-Cysteinol(acm) is influenced by the solvent used in the peptide synthesis process . For example, in non-polar solvents, the oxidation of the Acm group is extremely sluggish . Therefore, the choice of solvent can significantly impact the efficacy and stability of Fmoc-Cysteinol(acm) in peptide synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine typically involves the following steps:

Protection of the Amino Group: The amino group of cysteine is protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.

Protection of the Thiol Group: The thiol group is protected by reacting it with acetamidomethyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and continuous flow reactors to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfide bonds.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The protective groups can be removed under specific conditions to expose the reactive amino and thiol groups.

Common Reagents and Conditions

Oxidation: Reagents such as iodine or thallium(III) trifluoroacetate are used for oxidation.

Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.

Major Products Formed

The major products formed from these reactions include cysteinyl peptides and cystinyl peptides, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Cysteinol(Acm) is primarily used in solid-phase peptide synthesis, allowing for the incorporation of cysteine residues into peptides. The Fmoc group protects the alpha-amino functionality during chain elongation, while the Acm group protects the thiol side chain. This dual protection is crucial for synthesizing peptides with disulfide bridges, which are essential for maintaining protein structure and function .

Formation of Disulfide Bridges

One of the significant advantages of using Fmoc-Cysteinol(Acm) is its ability to facilitate the controlled formation of disulfide bridges at specific locations within peptide sequences. This capability is vital for studying protein structure-function relationships and designing therapeutic peptides with desired properties. The compound also allows for cyclization of peptide chains, leading to cyclic peptides that are valuable in drug development and studying protein-protein interactions .

Research indicates that Fmoc-Cysteinol(Acm) can interact with various biological molecules due to its thiol group, which can form reversible bonds with proteins and enzymes. This interaction can influence their activity and modulate cellular redox states, thereby affecting signaling pathways . Such properties make it a candidate for applications in drug discovery and development.

Case Study 1: Synthesis of Cysteine-Containing Polypeptides

A notable application of Fmoc-Cysteinol(Acm) is demonstrated in the synthesis of human adrenomedullin, a polypeptide consisting of 52 amino acids. Researchers utilized a Cys(Acm)-containing peptide thioester obtained via Boc solid-phase methods. This study highlighted the compound's utility in forming peptide segments that were subsequently coupled with minimal decomposition of Acm groups, showcasing its effectiveness in polypeptide synthesis .

Case Study 2: Peptide Libraries for Drug Discovery

Fmoc-Cysteinol(Acm) has been employed in developing DNA-encoded chemical libraries (DECLs), which facilitate the discovery of new therapeutic peptides. The compound's ability to incorporate unnatural amino acids alongside natural ones expands the toolkit available for post-synthetic modifications, enhancing the potential for discovering novel drug candidates .

Comparaison Avec Des Composés Similaires

N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine is unique due to its dual protective groups. Similar compounds include:

N-α-Fluorenylmethyloxycarbonyl-S-triphenylmethyl-L-cysteine: This compound has a triphenylmethyl group instead of an acetamidomethyl group, offering different stability and deprotection conditions.

N-α-Fluorenylmethyloxycarbonyl-S-tert-butyl-L-cysteine: This compound uses a tert-butyl group for thiol protection, which is removed under different conditions compared to acetamidomethyl.

These compounds offer alternative protective strategies depending on the specific requirements of the peptide synthesis process.

Activité Biologique

Fmoc-Cysteinol(acm) (Fmoc-L-cysteine(acetamidomethyl)-hydroxamic acid) is a derivative of cysteine that plays a significant role in peptide synthesis and biological activity. This compound is particularly valued for its ability to facilitate the formation of disulfide bridges, which are critical for the structural integrity and functionality of many peptides and proteins. This article explores its biological activity, applications in research, and relevant case studies.

Structure and Properties

Fmoc-Cysteinol(acm) features two key protective groups:

- Fmoc Group : Protects the alpha-amino group, allowing for selective deprotection during peptide synthesis.

- Acm Group : Protects the thiol side chain, which is crucial for maintaining the stability of cysteine during synthesis.

This dual protection enhances the compound's stability and makes it particularly useful in solid-phase peptide synthesis (SPPS), where controlling the reactivity of amino acids is essential .

Biological Activities

The biological activities of Fmoc-Cysteinol(acm) can be categorized into several key areas:

- Formation of Disulfide Bridges :

-

Redox Modulation :

- The thiol group in Fmoc-Cysteinol(acm) can engage in redox reactions, influencing cellular signaling pathways. This property suggests potential applications in therapeutic contexts where modulation of oxidative states is beneficial.

-

Peptide Cyclization :

- The compound facilitates the synthesis of cyclic peptides, which are valuable for studying protein-protein interactions and developing new drug candidates. Cyclization can enhance the stability and bioactivity of peptides.

Research Applications

Fmoc-Cysteinol(acm) has been utilized in various research studies, demonstrating its versatility in peptide synthesis:

- Synthesis of Therapeutic Peptides : The compound has been used to synthesize analogs of biologically active peptides, such as iberiotoxin derivatives, showcasing its utility in generating complex peptide structures with desired biological activities .

- Comparative Studies : Research has shown that Fmoc-Cysteinol(acm) exhibits lower racemization rates compared to other cysteine derivatives during peptide coupling reactions, making it a preferred choice for synthesizing high-purity peptides .

Case Study 1: Synthesis of Iberiotoxin Derivatives

In a study focused on synthesizing iberiotoxin derivatives using solid-phase methods, Fmoc-Cysteinol(acm) was successfully incorporated at specific positions within the peptide sequence. The resulting peptides exhibited enhanced biological activity due to the precise control over disulfide bond formation facilitated by the Acm protection .

Case Study 2: Cyclization of Peptides

Another study demonstrated the use of Fmoc-Cysteinol(acm) in creating cyclic peptides that mimic natural protein structures. These cyclic peptides showed improved binding affinity to target proteins, underscoring the importance of disulfide bridges in maintaining structural integrity and function .

Comparative Analysis

To better understand the unique aspects of Fmoc-Cysteinol(acm), a comparison with other cysteine derivatives is provided:

| Compound Name | Structure Feature | Unique Aspect |

|---|---|---|

| Fmoc-Cysteine | No Acm protection | More reactive due to unprotected thiol group |

| Acm-Cysteine | No Fmoc protection | Less stable during peptide synthesis |

| N-acetyl-L-cysteine | No Fmoc or Acm protection | Simpler structure; less versatile for synthesis |

| Fmoc-L-cysteine(Thz) | Thiazolidine ring instead of Acm | Different side-chain chemistry affecting reactivity |

The presence of both protective groups in Fmoc-Cysteinol(acm) enhances its stability and versatility compared to other derivatives, making it particularly useful in complex peptide synthesis .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-(acetamidomethylsulfanyl)-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-14(25)22-13-28-12-15(10-24)23-21(26)27-11-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20,24H,10-13H2,1H3,(H,22,25)(H,23,26)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFFSHOJZXAWJQ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.